
Methyl 3-(aminomethyl)benzoate
Overview
Description
Methyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-nitrobenzoate with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an aminomethyl group. Another method involves the direct aminomethylation of methyl benzoate using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction is carried out in a hydrogenation reactor with a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to an alcohol, yielding 3-(aminomethyl)benzyl alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Methyl 3-carboxybenzoate.
Reduction: 3-(aminomethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Organic Synthesis
Methyl 3-(aminomethyl)benzoate serves as an important building block in organic synthesis. It participates in various chemical reactions, including:
- Oxidation : The aminomethyl group can be oxidized to form imines or nitriles.
- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The aminomethyl group can engage in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential role in drug development. It is often utilized as an intermediate for synthesizing pharmaceutical compounds. For instance:
- Antibiotic Development : The compound has been explored for its utility in synthesizing antibiotics based on quinoline and indole structures.
- Pharmaceutical Intermediates : Its ability to undergo hydrolysis makes it advantageous for releasing active pharmaceutical ingredients under mild conditions .
Biochemical Assays
This compound is employed as a reagent in biochemical assays. Its reactivity allows it to interact with various biological molecules, facilitating studies on enzyme kinetics and receptor interactions. This application is particularly valuable in understanding metabolic pathways and drug interactions .
Case Study 1: Synthesis of Active Pharmaceutical Ingredients
In a study published by the Royal Society of Chemistry, this compound was used as a precursor for synthesizing complex pharmaceutical compounds. The research demonstrated that it effectively participated in reactions leading to high yields of desired products, showcasing its utility in pharmaceutical applications .
Case Study 2: Development of Novel Antibiotics
Research highlighted in MDPI focused on using this compound in the development of new antibiotic agents. The compound's structural properties allowed for modifications that enhanced antimicrobial activity against resistant strains of bacteria .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Building block for various chemical reactions, including oxidation and reduction. |
Medicinal Chemistry | Intermediate for drug synthesis and antibiotic development. |
Biochemical Assays | Reagent for studying enzyme kinetics and receptor interactions. |
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Methyl 3-aminobenzoate: Lacks the aminomethyl group, resulting in different reactivity and applications.
Methyl 4-aminobenzoate: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.
Ethyl 3-aminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical properties and reactivity.
Uniqueness: Methyl 3-(aminomethyl)benzoate is unique due to the presence of both an ester and an aminomethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 3-(aminomethyl)benzoate, a compound characterized by its benzoate structure and an aminomethyl group, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 93071-65-9
The presence of the aminomethyl group enhances the compound's reactivity and interaction with biological targets, potentially influencing various physiological processes.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with macromolecules, which may lead to alterations in their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors, influencing signaling pathways associated with cell growth and proliferation.
Antimicrobial Properties
This compound has demonstrated potential antibacterial and antifungal activities. Research indicates that it may inhibit the growth of various microbial strains, making it a candidate for pharmaceutical applications.
Microbial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition of growth at concentrations above 100 µg/mL |
Escherichia coli | Moderate antibacterial activity |
Candida albicans | Effective against fungal growth |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved.
Case Studies
-
Study on Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against several pathogens. Results indicated a significant reduction in bacterial viability at higher concentrations, supporting its potential as a therapeutic agent against infections .
- Anticancer Research :
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, including esterification reactions involving benzoic acid derivatives. Its unique structure allows for further chemical modifications, which can enhance its biological activity.
Common Reactions:
- Oxidation : The aminomethyl group can be oxidized to form carboxylic acids.
- Reduction : The ester group can be reduced to yield alcohol derivatives.
- Substitution Reactions : The aminomethyl group can participate in nucleophilic substitution reactions.
Q & A
Q. How can Methyl 3-(aminomethyl)benzoate be synthesized, and what factors influence reaction yield?
Answer:
this compound is typically synthesized via multi-step reactions involving aromatic precursors. A common approach involves:
Aminomethylation : Introducing the aminomethyl group to the benzoate backbone using reagents like ammonia derivatives or nitriles under catalytic conditions.
Esterification : Protecting the carboxylic acid group as a methyl ester, often using methanol and acid catalysts.
Key factors influencing yield include:
- Temperature control : Reactions are often conducted at 35–45°C to optimize kinetics without promoting side reactions .
- Stoichiometric ratios : Using 1.1–1.5 equivalents of reagents like DIPEA (diisopropylethylamine) ensures complete conversion .
- Purification : Precipitation with low-polarity solvents (e.g., hexane) improves purity .
Table 1: Example Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | DIPEA, 35°C, 6h | 83% | |
2 | Methanol, H₂SO₄ | 95% |
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer:
Critical techniques include:
- ¹H NMR : Resolves aromatic protons and aminomethyl groups. For example, δ = 3.86 ppm (s, 3H) corresponds to the methyl ester .
- HPLC : Determines purity (>97%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 179.22 for [M+H]⁺) .
Note : Discrepancies in spectral data (e.g., δ shifts) may arise from solvent polarity or impurities. Cross-validate with elemental analysis .
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to limit inhalation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How do structural modifications at the aminomethyl group affect reactivity and biological activity?
Answer:
- Reactivity : Substituents like acetyl (e.g., methyl 3-(acetamidomethyl)benzoate) reduce nucleophilicity, slowing alkylation but enhancing stability .
- Biological Activity : Analogues with hydroxyethyl or methylamino groups show preliminary affinity for enzymes/receptors, suggesting potential in drug discovery .
Table 2: Structural Analogs and Properties
Compound | Modification | Bioactivity Notes | Reference |
---|---|---|---|
Methyl 3-(methylamino)benzoate | Methylamino group | Inhibits cytochrome P450 | |
Methyl 3-(hydroxyethyl)benzoate | Hydroxyethyl group | Binds to GABA receptors |
Q. How to resolve contradictory analytical data (e.g., NMR, melting points)?
Answer:
Contradictions often stem from:
- Purity issues : Recrystallize using ethanol/water mixtures to remove impurities .
- Polymorphism : Test melting points under controlled heating rates (1–2°C/min) .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to compare δ values .
Q. How does this compound compare to structural analogs?
Answer:
- Solubility : Higher water solubility than methyl 4-methylbenzoate due to the polar aminomethyl group .
- Stability : Less prone to hydrolysis than ester analogs with electron-withdrawing groups .
- Applications : Serves as a versatile intermediate for anticancer agents, unlike simpler benzoates .
Properties
IUPAC Name |
methyl 3-(aminomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDJSKHXGOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383448 | |
Record name | Methyl 3-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-65-9 | |
Record name | Methyl 3-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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